molecular formula C7H8ClFN2O2 B2817074 Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1429417-83-3

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2817074
CAS No.: 1429417-83-3
M. Wt: 206.6
InChI Key: YHZVWPXUJUWWCB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2-fluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyrazole ring can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
  • 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde

Uniqueness

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C6_6H6_6ClFN2_2O2_2
  • Molecular Weight : 192.58 g/mol
  • CAS Number : 1429417-83-3

The compound features a pyrazole ring with chloro and fluoro substituents, which are known to influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity, potentially modulating various biochemical pathways.

Interaction with Enzymes

The compound has been shown to inhibit certain enzyme activities, which can lead to downstream effects in cellular signaling pathways. For example, it may act as a competitive inhibitor for enzymes involved in metabolic processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)25.72 ± 3.95
HeLa (cervical cancer)38.44 ± 4.12
HepG2 (liver cancer)54.25 ± 5.10

These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly affect its potency and selectivity:

  • Chloro Group : Enhances lipophilicity and binding affinity.
  • Fluoroethyl Substituent : May contribute to improved pharmacokinetic properties.

Research indicates that variations in these substituents can lead to compounds with enhanced anticancer activity or reduced toxicity towards normal cells .

Preclinical Studies

In preclinical models, this compound was tested for its efficacy against tumor growth. In vivo studies demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .

Toxicity Assessments

Toxicological evaluations reveal that while the compound exhibits potent anticancer effects, it also shows selective toxicity towards cancer cells without significantly affecting normal fibroblasts. This selectivity is critical for minimizing side effects in potential therapeutic applications .

Properties

IUPAC Name

methyl 4-chloro-1-(2-fluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2O2/c1-13-7(12)6-5(8)4-11(10-6)3-2-9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZVWPXUJUWWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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